A Technical Guide to the Chemical Properties and Research Applications of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone
A Technical Guide to the Chemical Properties and Research Applications of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone, a phenylpropanoid natural product also known as β-Hydroxypropiosyringone. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's chemical and physical properties, spectroscopic profile, synthetic pathways, and biological significance. By synthesizing data from authoritative chemical databases and scientific literature, this guide explains the causality behind experimental choices and provides actionable protocols. We will explore its structural characteristics, which impart potential bioactivities, and discuss its applications as a lead compound in medicinal chemistry and as a model in biochemical research.
Introduction and Nomenclature
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone is a substituted propiophenone belonging to the phenylpropanoid class of natural products. These compounds are synthesized by plants and play crucial roles in defense, signaling, and as precursors to complex polymers like lignin.[1] This particular molecule is distinguished by a three-carbon chain with both a ketone and a hydroxyl group, attached to a syringyl moiety (a 4-hydroxy-3,5-dimethoxyphenyl group).
It is critical to distinguish this compound from the structurally similar and more frequently cited 1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (also known as Propiosyringone). The subject of this guide possesses an additional hydroxyl group at the β-position (C3) of the propanone side chain, which significantly alters its polarity, hydrogen bonding capacity, and potential metabolic fate. This distinction is vital for accuracy in research and development.
This compound has been identified in various plant species, including Ficus erecta var. beecheyana and Selaginella doederleinii, and is also found as a component of Açaí fruit pulp.[2] Its natural occurrence suggests a role in plant biochemistry and a potential source for isolation.
Chemical Identification
For clarity and unambiguous identification, the following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | [2] |
| Synonyms | β-Hydroxypropiosyringone, 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone | [2] |
| CAS Number | 136196-47-9 | [2] |
| Molecular Formula | C₁₁H₁₄O₅ | [2] |
| Molecular Weight | 226.23 g/mol | [2] |
| PubChem CID | 54353627 | [2] |
Chemical Structure
The structure of β-Hydroxypropiosyringone features several key functional groups that dictate its chemical behavior.
Caption: Chemical structure of β-Hydroxypropiosyringone.
Physicochemical Properties
The interplay of the hydroxyl, methoxy, and ketone functionalities governs the compound's physical properties, influencing its solubility, stability, and intermolecular interactions. The data presented below is primarily based on computational models from authoritative databases, providing a robust predictive profile.
| Property | Predicted Value | Notes and Implications |
| Molecular Weight | 226.23 g/mol | A relatively small molecule, suggesting potential for oral bioavailability.[2] |
| XLogP3 | -0.5 | Indicates a high degree of hydrophilicity. The negative value suggests greater solubility in polar solvents like water, methanol, and ethanol than in non-polar lipids.[2] |
| Hydrogen Bond Donors | 2 | The phenolic and alcoholic hydroxyl groups can donate hydrogen bonds, contributing to interactions with biological targets like enzymes and receptors.[2] |
| Hydrogen Bond Acceptors | 5 | The five oxygen atoms (two hydroxyl, two methoxy, one carbonyl) can accept hydrogen bonds, enhancing water solubility and receptor binding potential.[2] |
| Polar Surface Area | 76 Ų | This value is well within the typical range for drug-like molecules, suggesting good potential for membrane permeability.[2] |
| Melting Point | Not available | Experimental data is not readily available. Expected to be a solid at room temperature. |
| Boiling Point | Not available | Experimental data is not readily available. Predicted to be high due to hydrogen bonding. |
| pKa | ~9.12 (Predicted) | The phenolic hydroxyl group is weakly acidic, allowing for salt formation under basic conditions. This property can be exploited for purification or formulation.[3] |
Synthesis and Chemical Reactivity
General Synthetic Pathway
While specific documented syntheses for β-Hydroxypropiosyringone are sparse in readily available literature, a plausible and logical pathway can be designed based on established organic chemistry principles. A common strategy would involve the acylation of a protected syringol derivative, followed by a selective hydroxylation or reduction step. The Friedel-Crafts acylation is a foundational method for preparing such aromatic ketones.[4]
Caption: Generalized synthetic workflow for β-Hydroxypropiosyringone.
Experimental Protocol: Generalized Friedel-Crafts Acylation
This protocol describes a general, self-validating methodology for the acylation step, a critical part of the synthesis. The rationale behind each step is provided to ensure technical accuracy and reproducibility.
Objective: To synthesize an acylated syringol precursor.
Materials:
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1,2,3-Trimethoxybenzene (or other protected syringol)
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3-Acetoxypropionyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (1M HCl)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Methodology:
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Reaction Setup (The "Why"): In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the syringol derivative (1.0 eq) in anhydrous DCM. An inert atmosphere and anhydrous conditions are critical because the Lewis acid catalyst (AlCl₃) and the acyl chloride are highly reactive with water, which would quench the reaction.
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Catalyst Addition (The "Why"): Cool the solution to 0°C in an ice bath. Add AlCl₃ (1.2 eq) portion-wise. The reaction is exothermic, and cooling prevents side reactions and degradation. AlCl₃ coordinates to the acyl chloride, forming a highly electrophilic acylium ion, the key reactant.
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Electrophile Addition (The "Why"): Add 3-acetoxypropionyl chloride (1.1 eq) dropwise to the cooled solution. Slow addition maintains temperature control and prevents polymerization or unwanted side reactions. The protected hydroxyl group on the acyl chain prevents it from interfering with the reaction.
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Reaction Monitoring (The "Why"): Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). TLC allows for visual confirmation of the consumption of starting material and the formation of a new, more polar product spot, ensuring the reaction proceeds to completion.
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Quenching (The "Why"): Once the reaction is complete, cool the mixture again to 0°C and slowly quench by adding 1M HCl. This step neutralizes the AlCl₃ catalyst, breaking up the aluminum-ketone complex and making the product extractable into the organic phase.
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Workup and Purification (The "Why"): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution to remove any remaining catalyst, acidic impurities, and unreacted acyl chloride. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Subsequent Steps: The resulting ketone would then undergo hydrolysis (e.g., with aqueous acid or base) to remove the acetate protecting group, yielding the final β-hydroxy product.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone requires a suite of analytical techniques. PubChem indicates the availability of 1D NMR and Mass Spectrometry data for this compound.[2]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:
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Aromatic protons on the syringyl ring appearing as a singlet around δ 7.0-7.2 ppm.
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A singlet for the two equivalent methoxy groups (6H) around δ 3.9 ppm.
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Signals for the three-carbon side chain, likely appearing as two triplets for the adjacent methylene (-CH₂-) groups and a signal for the hydroxyl proton.
-
-
¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of 11 unique carbon environments, including signals for the carbonyl carbon (~200 ppm), aromatic carbons, methoxy carbons (~56 ppm), and the two aliphatic carbons of the side chain.
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Mass Spectrometry: Electrospray ionization (ESI-MS) would likely show a prominent [M+H]⁺ ion at m/z 227.09 or an [M-H]⁻ ion at m/z 225.08. Fragmentation patterns would involve the loss of water, formaldehyde, or cleavage of the propanone side chain.
Analytical Workflow for Isolation and Characterization
The following workflow illustrates a standard, logical process for isolating a natural product like β-Hydroxypropiosyringone from a plant source and confirming its structure.
Caption: Standard workflow for natural product isolation and analysis.
Biological Activity and Potential Applications
While direct, extensive biological studies on β-Hydroxypropiosyringone are limited, its structural similarity to other bioactive phenylpropanoids allows for informed hypotheses regarding its potential applications.
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Antioxidant and Anti-inflammatory Properties: Many phenolic compounds, especially those with the syringyl moiety, are known antioxidants and free radical scavengers.[4] The related compound, Propiosyringone, has demonstrated antioxidant and anti-inflammatory effects.[4] It is highly probable that β-Hydroxypropiosyringone shares these properties, making it a candidate for research into conditions associated with oxidative stress and inflammation.
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Lead Compound in Drug Discovery: With its favorable physicochemical properties (e.g., low molecular weight, high polarity) and multiple functional groups for derivatization, this molecule serves as an excellent scaffold for medicinal chemistry campaigns.[4] Its structure is reminiscent of chalcones, which are privileged structures in drug discovery.
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Model for Lignin Research: As a monomeric unit related to the building blocks of lignin, this compound can be used as a model to study lignin degradation pathways by microorganisms.[1] Understanding these pathways is crucial for developing more efficient methods for producing biofuels and other bioproducts from plant biomass.[1]
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Applications in Agriculture and Cosmetics: The potential antimicrobial activity of this class of compounds suggests they could be explored as natural pesticides.[4] Furthermore, their antioxidant properties make them suitable for inclusion in cosmetic and skincare formulations to protect against oxidative damage.[4]
Safety and Handling
No specific GHS hazard classification is available for 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone. However, based on the data for the closely related Propiosyringone, precautionary measures are advised.
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GHS Hazards (Propiosyringone, for reference):
Recommended Handling Procedures:
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Always handle the compound in a well-ventilated area or a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or powder.
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In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone is a promising natural product with a rich chemical profile that makes it a person of interest for researchers in medicinal chemistry, natural product synthesis, and biochemistry. Its hydrophilic nature, coupled with multiple reactive sites, provides a versatile platform for both biological investigation and synthetic modification. This guide has provided a foundational understanding of its properties, from its basic chemical identity to plausible synthetic strategies and potential applications. Further experimental validation of its predicted properties and biological activities will undoubtedly open new avenues for its use in drug development and materials science.
References
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1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | C11H14O4 | CID 79735 - PubChem. [Link]
-
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one - PubChem. [Link]
-
(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. (2024-11-25). [Link]
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- 3. 3-(3,4-DIMETHOXYPHENYL)-1-(3-HYDROXYPHENYL)-1-PROPANONE | 178445-83-5 [chemicalbook.com]
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